3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-TETRAHYDROGEN-STAUROSPORINE: is a chemical compound belonging to the indolocarbazole family. It is a derivative of staurosporine, a naturally occurring alkaloid produced by certain microorganisms, particularly soil-dwelling bacteria. Staurosporine is known for its potent inhibitory effects on protein kinases, making it a valuable tool in biochemical research and drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-TETRAHYDROGEN-STAUROSPORINE involves multiple steps, starting from the extraction of staurosporine from its natural sources. The compound is then subjected to hydrogenation under specific conditions to obtain the tetrahydrogenated form. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of 1,2,3,4-TETRAHYDROGEN-STAUROSPORINE involves optimizing the fermentation process of the native producer, followed by chemical modification. Advances in biotechnology have enabled the heterologous expression of the biosynthetic gene cluster responsible for staurosporine production in more efficient microbial hosts, significantly increasing the yield .
化学反応の分析
Types of Reactions: 1,2,3,4-TETRAHYDROGEN-STAUROSPORINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Further reduction of the compound can lead to the formation of more hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Various reagents, such as alkyl halides and nucleophiles, are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
科学的研究の応用
1,2,3,4-TETRAHYDROGEN-STAUROSPORINE has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and as a tool for studying chemical reactions and mechanisms.
Biology: The compound is used to investigate cellular signaling pathways, particularly those involving protein kinases.
Medicine: Due to its kinase inhibitory properties, it is explored for potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用機序
1,2,3,4-TETRAHYDROGEN-STAUROSPORINE exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of these enzymes, preventing ATP from interacting with the kinase and thereby inhibiting its activity. This inhibition disrupts various cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) and cell cycle arrest .
類似化合物との比較
Staurosporine: The parent compound, known for its broad-spectrum kinase inhibitory activity.
Midostaurin: A derivative used in the treatment of acute myeloid leukemia.
K252a: Another indolocarbazole with potent kinase inhibitory properties
Uniqueness: 1,2,3,4-TETRAHYDROGEN-STAUROSPORINE is unique due to its specific hydrogenation state, which may confer distinct biological activities and chemical properties compared to its parent compound and other derivatives. This uniqueness makes it a valuable tool for studying the structure-activity relationships of kinase inhibitors and for developing new therapeutic agents .
特性
IUPAC Name |
3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWKTROWIIMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。